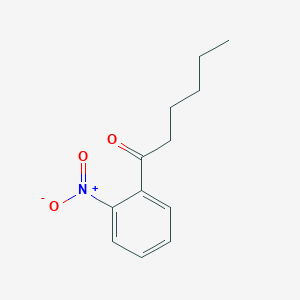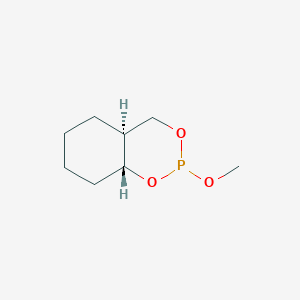
(4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine is a complex organic compound with a unique structure that includes a phosphinine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine typically involves multiple steps. One common method starts with the preparation of a suitable precursor, such as a cyclohexane derivative, which is then subjected to a series of reactions including methoxylation and cyclization to form the desired phosphinine ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or alkyl chains .
Aplicaciones Científicas De Investigación
(4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine has several scientific research applications:
Mecanismo De Acción
The mechanism by which (4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine include:
- Methyl (4aS,8aR)-8a-(3-methoxy-3-oxopropyl)-1,3,4,5,8,8a-hexahydro-4a(2H)-naphthalenecarboxylate
- (1aR,4aS,8aS)-4a,8,8-trimethyl-1,1a,4,4a,5,6,7,8-octahydrocyclopropa[d]naphthalene-2-carboxaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique phosphinine ring structure. This feature imparts distinct chemical and physical properties, making it particularly valuable in applications requiring specific reactivity or stability .
Propiedades
Número CAS |
33095-37-3 |
|---|---|
Fórmula molecular |
C8H15O3P |
Peso molecular |
190.18 g/mol |
Nombre IUPAC |
(4aS,8aR)-2-methoxy-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3,2]dioxaphosphinine |
InChI |
InChI=1S/C8H15O3P/c1-9-12-10-6-7-4-2-3-5-8(7)11-12/h7-8H,2-6H2,1H3/t7-,8+,12?/m0/s1 |
Clave InChI |
TXOUSNKYDOWETG-HTVOERESSA-N |
SMILES isomérico |
COP1OC[C@@H]2CCCC[C@H]2O1 |
SMILES canónico |
COP1OCC2CCCCC2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






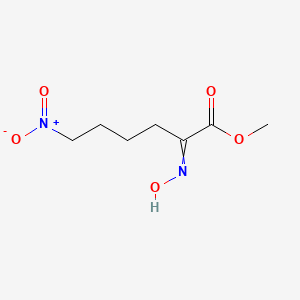

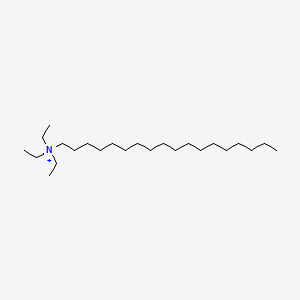
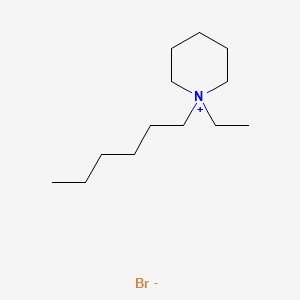




![1,4-Bis[chloro(diphenyl)methyl]benzene](/img/structure/B14689904.png)
